molecular formula C16H15NO4 B1453093 beta-Alanine, N-(3-phenoxybenzoyl)- CAS No. 133639-10-8

beta-Alanine, N-(3-phenoxybenzoyl)-

Cat. No.: B1453093
CAS No.: 133639-10-8
M. Wt: 285.29 g/mol
InChI Key: KKMHSMSFWDBLCZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Beta-Alanine, N-(3-phenoxybenzoyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Beta-Alanine, N-(3-phenoxybenzoyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(3-phenoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For example, it may act on inflammation-related pathways and proteins, thereby exerting anti-inflammatory effects . The compound may also interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Beta-Alanine, N-(3-phenoxybenzoyl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[(3-phenoxybenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)9-10-17-16(20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMHSMSFWDBLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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